1,3-Oxazol-4-ylmethanamine
CAS No.: 55242-82-5
Cat. No.: VC2277032
Molecular Formula: C4H6N2O
Molecular Weight: 98.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55242-82-5 |
---|---|
Molecular Formula | C4H6N2O |
Molecular Weight | 98.1 g/mol |
IUPAC Name | 1,3-oxazol-4-ylmethanamine |
Standard InChI | InChI=1S/C4H6N2O/c5-1-4-2-7-3-6-4/h2-3H,1,5H2 |
Standard InChI Key | ULZXEYFKBUPRQM-UHFFFAOYSA-N |
SMILES | C1=C(N=CO1)CN |
Canonical SMILES | C1=C(N=CO1)CN |
Introduction
Chemical Structure and Physical Properties
1,3-Oxazol-4-ylmethanamine contains a five-membered heterocyclic ring with oxygen and nitrogen atoms at positions 1 and 3, respectively, and an aminomethyl (CH₂NH₂) group at position 4. This arrangement contributes to its distinctive chemical behavior and reactivity profile.
Basic Identification and Structural Information
The compound is formally identified through several standard chemical identifiers:
Property | Value |
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Chemical Name | 1,3-Oxazol-4-ylmethanamine |
Synonyms | Oxazol-4-ylmethanamine, 4-oxazolemethamine |
CAS Registry Number | 55242-82-5 |
Molecular Formula | C₄H₆N₂O |
Molecular Weight | 98.1 g/mol |
Appearance | Not specified in available literature |
The molecular structure features the oxazole ring, which is a planar five-membered heterocyclic aromatic system containing one oxygen and one nitrogen atom. The aminomethyl group at position 4 creates a reactive center that is valuable for further functionalization in synthetic applications.
Electronic Structure and Reactivity
The oxazole ring in 1,3-Oxazol-4-ylmethanamine demonstrates aromatic character, with six π-electrons distributed throughout the ring system. The presence of electronegative atoms (oxygen and nitrogen) within the ring creates an electron-deficient system, particularly at positions 2 and 5. The aminomethyl group at position 4 provides a nucleophilic center that can participate in various chemical transformations. This electronic distribution contributes significantly to the compound's chemical behavior and potential biological interactions.
Synthetic Applications and Chemical Reactivity
1,3-Oxazol-4-ylmethanamine serves as a valuable building block in organic synthesis, particularly in pharmaceutical development and research chemicals. Its versatility stems from the reactivity of both the oxazole ring and the aminomethyl group.
Role in Medicinal Chemistry
The compound has been documented in patents related to the synthesis of tricyclic compounds with biological activities. Its structural features make it particularly useful in constructing more complex molecular scaffolds with potential pharmacological properties. The primary amine functionality provides a convenient handle for further modification through various reactions, including amide formation, reductive amination, and nucleophilic substitution.
Reactivity Patterns
The reactivity of 1,3-Oxazol-4-ylmethanamine can be categorized based on its structural components:
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Aminomethyl group reactions:
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Amide bond formation with carboxylic acids or acid derivatives
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Imine formation with aldehydes and ketones
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Alkylation and acylation reactions
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Nucleophilic substitution reactions
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Oxazole ring reactions:
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Electrophilic substitution (limited to certain positions)
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Coordination with metals through nitrogen
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Ring-opening reactions under specific conditions
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Cycloaddition reactions
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These reaction patterns make 1,3-Oxazol-4-ylmethanamine particularly valuable in the construction of more complex molecular architectures, especially those with potential pharmaceutical applications.
Parameter | Value Range (μM) |
---|---|
GI₅₀ | 0.3-1.1 |
TGI (Total Growth Inhibition) | 1.2-2.5 |
LC₅₀ (Lethal Concentration, 50%) | 5-6 |
These values, while derived from studies on related oxazole derivatives rather than 1,3-Oxazol-4-ylmethanamine specifically, indicate the significant anticancer potential of this class of compounds .
Antitubercular Activity
Several oxazole derivatives have demonstrated activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The mechanisms may involve inhibition of essential mycobacterial enzymes or disruption of cell wall synthesis. This activity highlights another potential application area for 1,3-Oxazol-4-ylmethanamine and its derivatives in addressing challenging infectious diseases.
Structure-Activity Relationships
Understanding the relationship between molecular structure and biological activity is crucial for the rational design of new oxazole-based compounds with enhanced properties.
Key Structural Features
For oxazole derivatives, including 1,3-Oxazol-4-ylmethanamine, several structural features have been identified as important for biological activity:
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Substituent position: The position of functional groups on the oxazole ring significantly influences activity
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Nature of substituents: Electron-donating versus electron-withdrawing groups affect electronic distribution
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Lipophilicity: Affects membrane permeability and receptor binding
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Hydrogen bonding capacity: Important for target interaction
These structure-activity relationships provide valuable guidance for the development of 1,3-Oxazol-4-ylmethanamine derivatives with optimized biological properties .
Comparison with Related Compounds
When examining the broader family of oxazole derivatives, certain structural patterns emerge that correlate with specific biological activities:
Compound Type | Structural Features | Notable Activities |
---|---|---|
1,3-Oxazol-4-ylmethanamine | Aminomethyl at C-4 position | Building block for bioactive compounds |
1,3-Oxazol-4-ylphosphonium salts | Phosphonium group at C-4 | Potent anticancer activity |
2,5-Disubstituted oxazoles | Various groups at C-2 and C-5 | Antimicrobial activity |
This comparative analysis highlights how strategic modifications to the basic oxazole scaffold can yield compounds with diverse biological activities .
Research Applications and Future Directions
Current Research Applications
1,3-Oxazol-4-ylmethanamine is currently utilized primarily as a building block in organic synthesis, particularly in the development of pharmaceuticals and research chemicals. Its specific applications include:
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Synthesis of biologically active heterocyclic compounds
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Development of novel pharmaceutical intermediates
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Preparation of chemical libraries for drug discovery programs
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Creation of specialized research reagents
Future Research Directions
Based on the promising properties of oxazole derivatives, several future research directions involving 1,3-Oxazol-4-ylmethanamine appear particularly promising:
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Development of targeted anticancer agents: Building on the demonstrated anticancer activities of related oxazole derivatives, researchers could explore 1,3-Oxazol-4-ylmethanamine as a starting point for developing novel antineoplastic agents with improved efficacy and reduced side effects.
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Antimicrobial drug development: Given the increasing challenge of antimicrobial resistance, the development of new antimicrobial compounds based on the oxazole scaffold, including 1,3-Oxazol-4-ylmethanamine derivatives, represents an important area for future research.
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Chemical biology tools: The unique structural features of 1,3-Oxazol-4-ylmethanamine make it potentially valuable in the development of chemical probes for studying biological systems and processes.
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Materials science applications: Beyond medicinal chemistry, oxazole derivatives have potential applications in materials science, including the development of novel polymers, sensors, and optical materials .
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